9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Overview
Description
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that consists of an anthracene core substituted with naphthalene groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene typically involves the coupling of naphthalene derivatives with anthracene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or nitrated anthracenes.
Scientific Research Applications
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene exerts its effects involves its ability to interact with various molecular targets. For example, its planar structure allows it to intercalate between DNA base pairs, disrupting the DNA double helix and potentially inhibiting replication and transcription. Additionally, its aromatic nature enables it to participate in π-π stacking interactions with other aromatic molecules.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, consisting of three fused benzene rings.
Naphthalene: A simpler PAH with two fused benzene rings, used as a precursor in the synthesis of the target compound.
Phenanthrene: Another PAH with three fused benzene rings, but with a different arrangement compared to anthracene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and as a fluorescent probe in biological studies.
Properties
IUPAC Name |
9-naphthalen-1-yl-10-naphthalen-2-ylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-2-12-25-22-26(21-20-23(25)10-1)33-29-15-5-7-17-31(29)34(32-18-8-6-16-30(32)33)28-19-9-13-24-11-3-4-14-27(24)28/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIALRIWXGBQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628736 | |
Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855828-36-3 | |
Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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